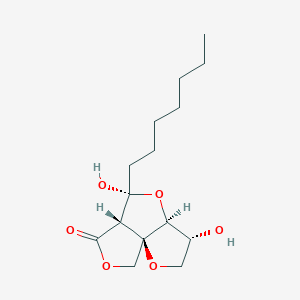

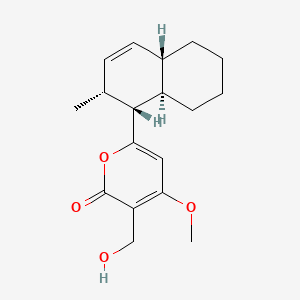

![molecular formula C30H40O5 B1247172 (2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)

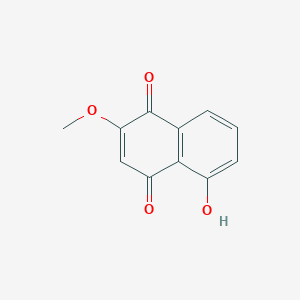

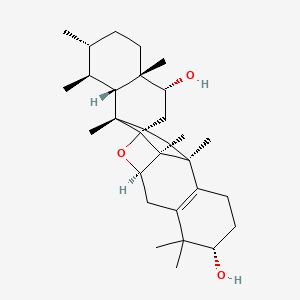

(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

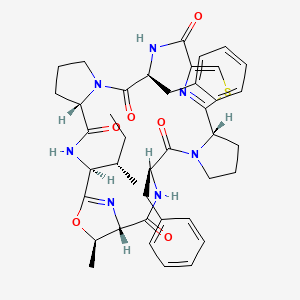

GR-133686 es un fármaco de molécula pequeña que actúa como un inhibidor de la serina proteasa y un inhibidor de la trombina (inhibidor del factor IIa). Inicialmente fue desarrollado por Glaxo Group Ltd. para posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente para afecciones relacionadas con la tromboembolia .

Aplicaciones Científicas De Investigación

GR-133686 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación Cardiovascular: Se utiliza para estudiar la inhibición de la trombina y sus efectos sobre la coagulación sanguínea y la tromboembolia.

Bioquímica: El compuesto se utiliza en el análisis cinético y los estudios estructurales de los inhibidores de la serina proteasa.

Desarrollo de fármacos: GR-133686 sirve como compuesto modelo para desarrollar nuevos inhibidores de la trombina e inhibidores de la serina proteasa.

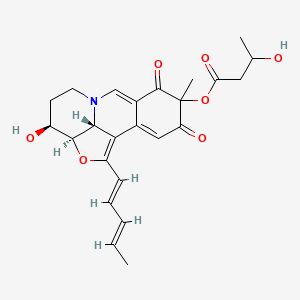

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para GR-133686 involucran un cribado de alto rendimiento de extractos metanólicos de las hojas de la planta Lantana camara, que identificaron potentes inhibidores de la alfa-trombina humana. Estos inhibidores demostraron ser euphane triterpenos lactona cíclica 5,5-trans-fusionados . La preparación implica la formación de complejos acil-enzima mediante la reacción del Ser195 del sitio activo con el carbonilo de la lactona trans

Análisis De Reacciones Químicas

GR-133686 experimenta varios tipos de reacciones químicas, principalmente relacionadas con su interacción con las serina proteasas y la trombina. Las reacciones clave incluyen:

Formación de Acil-Enzima: El compuesto forma un enlace covalente con el Ser195 del sitio activo de la trombina, lo que da como resultado un complejo acil-enzima.

Inhibición Competitiva Reversible: GR-133686 exhibe una inhibición competitiva reversible de unión estrecha de la alfa-trombina, con un valor de kon a pH 8.4 de 4.6 x 10^6 s^-1 M^-1.

Relactonización: El hidroxilo del inhibidor está bien posicionado para un ataque nucleofílico sobre el carbonilo del éster, lo que lleva a la relactonización.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen extractos metanólicos, estudios de desplazamiento de proflavina y espectrometría de masas de ionización por electrospray . Los principales productos formados a partir de estas reacciones son los complejos acil-enzima y el inhibidor relactonizado.

Mecanismo De Acción

El mecanismo de acción de GR-133686 involucra su unión al sitio activo de la trombina y la formación de un complejo acil-enzima covalente con el Ser195 del sitio activo . Esta unión inhibe la actividad catalítica de la trombina, previniendo la conversión de fibrinógeno a fibrina y la activación de otros factores de coagulación . El carbonilo del inhibidor ocupa el agujero de oxi-anión, y la tríada catalítica permanece sin interrupciones, lo que sugiere que la falta de rotación se debe a la exclusión del agua para la desacilación .

Comparación Con Compuestos Similares

GR-133686 es similar a otros inhibidores de la serina proteasa y los inhibidores de la trombina, como GR133487 . Ambos compuestos exhiben una inhibición competitiva reversible de unión estrecha de la alfa-trombina y forman complejos acil-enzima con el Ser195 del sitio activo . GR-133686 tiene un valor de kon más alto a pH 8.4 en comparación con GR133487, lo que indica una mayor afinidad de unión . Otros compuestos similares incluyen euphane triterpenos e inhibidores de lactona cíclica identificados a partir de extractos de plantas .

Propiedades

Fórmula molecular |

C30H40O5 |

|---|---|

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-enyl)-5,17-dioxahexacyclo[10.10.0.02,9.04,8.013,20.016,19]docos-1(22)-ene-6,18-dione |

InChI |

InChI=1S/C30H40O5/c1-16(2)13-17(31)14-18-24-21(34-25(18)32)15-29(5)20-7-8-22-27(3,19(20)9-12-28(24,29)4)11-10-23-30(22,6)26(33)35-23/h7,13,18-19,21-24H,8-12,14-15H2,1-6H3/t18-,19+,21+,22-,23-,24-,27-,28+,29-,30+/m1/s1 |

Clave InChI |

UAKRLLAUOQEYFN-PQNCNOJFSA-N |

SMILES isomérico |

CC(=CC(=O)C[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]6[C@]5(C(=O)O6)C)C)C)C)OC1=O)C |

SMILES canónico |

CC(=CC(=O)CC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC6C5(C(=O)O6)C)C)C)C)OC1=O)C |

Sinónimos |

GR 133686 GR-133686 GR133686 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247111.png)